benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic amine compound known for its strong basicity. It can exist as either a solid or a liquid, depending on its specific physical and chemical properties
Preparation Methods
The synthesis of benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves organic synthesis methods. The specific synthetic routes and reaction conditions can vary, but they generally include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the cyclopentyl and methyl groups: These groups are added to the pyrazole ring through various organic reactions.
Attachment of the benzyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds, such as:
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound is known for its ability to stabilize copper ions and enhance catalytic effects in certain reactions.
Other pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C17H23N3 |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C17H23N3/c1-14-16(12-18-11-15-7-3-2-4-8-15)13-20(19-14)17-9-5-6-10-17/h2-4,7-8,13,17-18H,5-6,9-12H2,1H3 |
InChI Key |
PEJOYPVMOIFRFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CC=C2)C3CCCC3 |
Origin of Product |
United States |
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